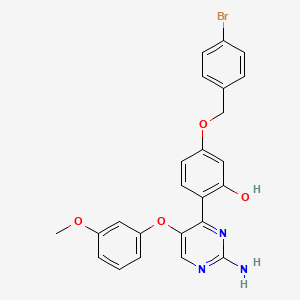
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H20BrN3O4 and its molecular weight is 494.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core with various functional groups, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H24BrN3O4, with a molecular weight of approximately 484.37 g/mol. The presence of an amino group, methoxyphenoxy moiety, and bromobenzyl ether contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24BrN3O4 |
| Molecular Weight | 484.37 g/mol |
| CAS Number | 903199-13-3 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets including enzymes and receptors involved in inflammatory pathways. Studies indicate that it may inhibit Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptor signaling cascades, which are crucial in mediating allergic reactions and inflammation .
Anti-inflammatory Activity
Research has demonstrated that This compound exhibits significant anti-inflammatory properties. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1, which is beneficial in reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In a study involving RAW 264.7 macrophages, this compound showed a marked reduction in lipopolysaccharide (LPS)-induced COX-2 gene expression, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it acts as a potent antiproliferative agent against various cancer cell lines, including FaDu cells (human pharyngeal squamous carcinoma). The IC50 value was recorded at approximately 1.73 μM, indicating strong cytotoxic effects .
Mechanistic studies revealed that the compound induces apoptosis and autophagy in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins. Additionally, it was shown to impair cell migration and colony formation capabilities .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the effects of this compound on FaDu cells, revealing significant cytotoxicity and induction of apoptotic pathways through various assays including DAPI staining and acridine orange staining .
- Anti-inflammatory Mechanism : Another study highlighted the selective inhibition of COX-2 by the compound, demonstrating its potential utility in treating inflammatory diseases while minimizing adverse effects associated with traditional NSAIDs .
科学研究应用
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, particularly T-lymphoblastic cell lines, with reported CC50 values as low as 9 nM, highlighting its potency against cancer cells without adversely affecting non-cancerous cells.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. While specific mechanisms are still under exploration, its structural features indicate potential efficacy against various pathogens.
Anti-inflammatory Effects
Emerging evidence suggests that this compound can modulate inflammatory pathways by interfering with cytokine production in immune cells. This property could be beneficial for treating inflammatory diseases.
Table 2: Biological Activities Overview
| Activity | Evidence/Findings |
|---|---|
| Anticancer | Selective cytotoxicity towards T-lymphoblastic cells (CC₅₀ = 9 nM) |
| Antimicrobial | Potential efficacy against various pathogens (under investigation) |
| Anti-inflammatory | Modulation of cytokine production in immune cells |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against specific cancer cell lines. The researchers noted that the compound's selective toxicity could be attributed to its ability to induce apoptosis in malignant cells while sparing healthy tissues.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of this compound. The results indicated that it effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
属性
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRIRLZHPYIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













